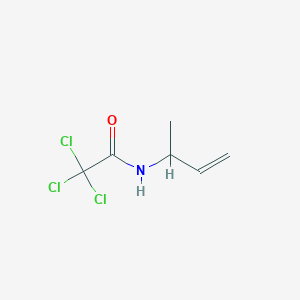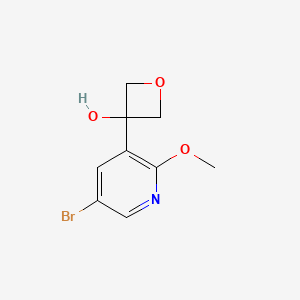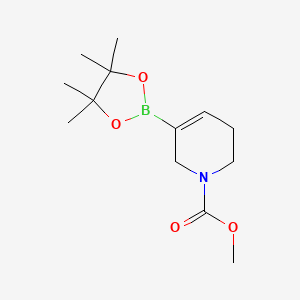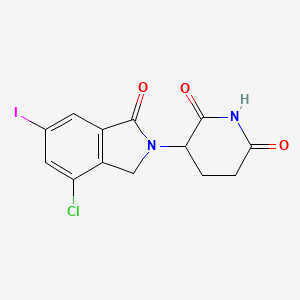![molecular formula C6H12Cl2N4 B13912659 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. These intermediates undergo regioselective cyclization to form the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine is optimized for cost-efficiency and scalability. This involves the use of multigram-scale reactions with efficient purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which inhibits the replication of the hepatitis B virus by altering the structure of its core protein. This disruption prevents the virus from assembling and replicating effectively .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: This compound has a similar core structure but differs in its biological activity and target specificity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These derivatives have various substituents that can enhance or modify their biological activity.
The uniqueness of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine lies in its specific interaction with the hepatitis B virus core protein, making it a promising candidate for antiviral therapy .
Propriétés
Formule moléculaire |
C6H12Cl2N4 |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4,7H2;2*1H |
Clé InChI |
GBDJFZPNJXQUDU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C=N2)N)CN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)

![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)





![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
